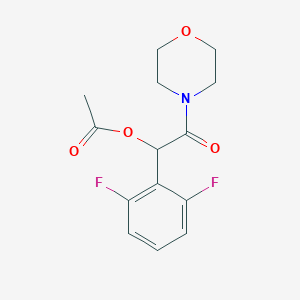

1-(2,6-Difluorophenyl)-2-morpholino-2-oxoethyl acetate

Description

1-(2,6-Difluorophenyl)-2-morpholino-2-oxoethyl acetate is a synthetic organic compound featuring a 2,6-difluorophenyl group, a morpholino ring, and an acetate ester. The molecular formula is C₁₅H₁₆F₂N₂O₄ (hypothetical calculation), with a molecular weight of approximately 340.3 g/mol. The acetate ester may act as a prodrug moiety, improving bioavailability through hydrolysis to an active carboxylic acid metabolite.

Properties

IUPAC Name |

[1-(2,6-difluorophenyl)-2-morpholin-4-yl-2-oxoethyl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F2NO4/c1-9(18)21-13(12-10(15)3-2-4-11(12)16)14(19)17-5-7-20-8-6-17/h2-4,13H,5-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRFMERBSLPBMGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C1=C(C=CC=C1F)F)C(=O)N2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Difluorophenyl)-2-morpholino-2-oxoethyl acetate typically involves the following steps:

Formation of the Difluorophenyl Intermediate: The starting material, 2,6-difluoroaniline, undergoes acylation with acetic anhydride to form 2,6-difluoroacetanilide.

Introduction of the Morpholino Group: The difluoroacetanilide is then reacted with morpholine in the presence of a suitable catalyst, such as triethylamine, to introduce the morpholino group.

Formation of the Oxoethyl Acetate Moiety: The final step involves the reaction of the intermediate with ethyl chloroformate to form the oxoethyl acetate moiety.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Difluorophenyl)-2-morpholino-2-oxoethyl acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Synthesis Overview

The synthesis of 1-(2,6-Difluorophenyl)-2-morpholino-2-oxoethyl acetate typically involves several key steps:

- Formation of the Difluorophenyl Intermediate : Acylation of 2,6-difluoroaniline with acetic anhydride yields 2,6-difluoroacetanilide.

- Introduction of the Morpholino Group : The difluoroacetanilide is reacted with morpholine using triethylamine as a catalyst.

- Formation of the Oxoethyl Acetate Moiety : The final step involves reacting the intermediate with ethyl chloroformate.

Medicinal Chemistry

1-(2,6-Difluorophenyl)-2-morpholino-2-oxoethyl acetate serves as an important intermediate in the synthesis of pharmaceutical compounds. Its structural characteristics allow for modifications that enhance therapeutic efficacy against various diseases.

Case Study : A derivative of this compound was investigated for its anticancer properties, showing significant growth inhibition in cancer cell lines such as SNB-19 and OVCAR-8 with percent growth inhibitions (PGIs) exceeding 85% .

Materials Science

The compound is utilized in developing advanced materials, including polymers and coatings. Its unique chemical structure imparts specific properties that can be tailored for various applications.

| Property | Application Area |

|---|---|

| Thermal Stability | Used in heat-resistant polymers |

| Chemical Reactivity | Acts as a reagent in organic synthesis |

Biological Studies

In biochemical research, 1-(2,6-Difluorophenyl)-2-morpholino-2-oxoethyl acetate is employed as a probe to study enzyme interactions and receptor binding. Its ability to interact with specific molecular targets makes it valuable in understanding biological mechanisms.

Mechanism of Action : The difluorophenyl group interacts with hydrophobic pockets in proteins, while the morpholino group forms hydrogen bonds with amino acid residues. This interaction can modulate enzyme or receptor activity .

Industrial Applications

In industrial contexts, this compound is used to produce specialty chemicals and serves as a reagent in organic synthesis processes. Its versatility allows it to be adapted for various chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2,6-Difluorophenyl)-2-morpholino-2-oxoethyl acetate involves its interaction with specific molecular targets. The difluorophenyl group can interact with hydrophobic pockets in proteins, while the morpholino group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Key Structural and Functional Differences

The compound is compared below with Rufinamide (CGP 33101) , a structurally related antiepileptic drug (), and hypothetical analogs.

Mechanistic and Pharmacokinetic Insights

- Rufinamide : Binds to voltage-gated sodium channels, stabilizing neuronal membranes and reducing seizure activity . Its carboxamide group ensures metabolic stability, with a half-life of 6–10 hours.

- Target Compound: The acetate ester is expected to hydrolyze in vivo, releasing a morpholino-carboxylic acid metabolite. This could enhance brain penetration compared to Rufinamide but may require dose adjustments due to variable esterase activity.

- Role of Fluorine: The 2,6-difluorophenyl group in both compounds enhances lipid solubility and target affinity, but the morpholino ring in the target compound may reduce CNS side effects by limiting off-target binding.

Biological Activity

1-(2,6-Difluorophenyl)-2-morpholino-2-oxoethyl acetate is a synthetic compound with significant potential in pharmacology, particularly in targeting neurological disorders. Its structure, featuring a difluorophenyl group and a morpholino moiety, suggests enhanced lipophilicity and possible interactions with various biological targets.

- Molecular Formula : C₁₄H₁₅F₂N₁O₄

- Molecular Weight : 342.34 g/mol

- CAS Number : 866009-31-6

The biological activity of this compound is largely attributed to its structural components:

- Difluorophenyl Group : Enhances binding affinity to biological receptors involved in neurological processes.

- Morpholino Group : Known for its neuroactive properties, suggesting potential interactions with neurotransmitter receptors or enzymes.

Biological Activity Overview

Preliminary studies indicate that 1-(2,6-Difluorophenyl)-2-morpholino-2-oxoethyl acetate may exhibit significant biological effects. Key findings include:

Neuroactive Properties

Research suggests that derivatives containing morpholine structures often display neuroactive properties, which could be beneficial in treating conditions such as anxiety, depression, and other neurological disorders. The difluorophenyl component may enhance receptor binding and selectivity.

Interaction Studies

Interaction studies are crucial for understanding how this compound interacts with biological targets. Initial data suggest potential interactions with:

- Neurotransmitter receptors (e.g., σ1 receptor)

- Enzymes involved in metabolic pathways

In Vitro Studies

In vitro studies using cell lines expressing relevant receptors are essential for assessing the binding affinity and functional outcomes of 1-(2,6-Difluorophenyl)-2-morpholino-2-oxoethyl acetate. For instance:

- A study indicated that similar morpholine derivatives showed high affinity for σ1 receptors (Ki = 42 nM), demonstrating the potential of morpholine-based compounds in modulating receptor activity .

Pharmacological Applications

The compound is being explored as a lead candidate for drug development aimed at neurological disorders. Its unique structure allows for further derivatization to enhance efficacy and minimize side effects.

Data Table: Comparison of Morpholine Derivatives

| Compound Name | Structure | Binding Affinity (Ki) | Selectivity | Potential Applications |

|---|---|---|---|---|

| 1-(2,6-Difluorophenyl)-2-morpholino-2-oxoethyl acetate | Structure | TBD | TBD | Neurological disorders |

| N-(2-morpholin-4-ylethyl)acetamide | Structure | 42 nM | 36x σ1 over σ2 | Pain relief |

| 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide | Structure | TBD | TBD | Antinociceptive effects |

Q & A

Q. What are the optimal synthetic routes for 1-(2,6-Difluorophenyl)-2-morpholino-2-oxoethyl acetate, and how do reaction parameters influence yield?

Methodological Answer: The synthesis typically involves sequential acylation and substitution reactions. A common approach is:

Acylation : React 2,6-difluorophenyl precursors with a difluoroacetylating agent (e.g., difluoroacetic anhydride) in the presence of a base (e.g., NaOAc) to form the ketone intermediate.

Morpholino Incorporation : Introduce the morpholino group via nucleophilic substitution or coupling reagents (e.g., HATU/DIPEA in DMF) .

Key Parameters :

- Temperature : Exothermic reactions (e.g., acylation) require controlled cooling (0–5°C) to minimize side products.

- Solvent Choice : Polar aprotic solvents (DMF, dioxane) enhance nucleophilicity in substitution steps .

- Catalysts : LiOH or NaBH3CN can improve reaction efficiency in reduction steps .

Yield Optimization : Use HPLC or GC-MS to monitor intermediate purity, as residual solvents or unreacted starting materials can reduce final yields .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H and F NMR are critical for confirming the difluorophenyl group’s position and morpholino integration. C NMR resolves carbonyl (C=O) and acetate signals .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, distinguishing isomers .

- X-ray Crystallography : For crystalline derivatives, single-crystal analysis provides unambiguous structural confirmation (e.g., bond angles, steric effects) .

- HPLC-PDA : Reverse-phase HPLC with photodiode array detection quantifies purity (>98%) and identifies UV-active impurities .

Advanced Research Questions

Q. How does the morpholino substituent influence the compound’s reactivity and pharmacological profile?

Methodological Answer:

- Electronic Effects : The morpholino group’s electron-donating oxygen atoms stabilize intermediates during nucleophilic reactions, enhancing regioselectivity in substitution steps .

- Biological Activity : The morpholino moiety may improve solubility and bioavailability by forming hydrogen bonds with target proteins. Compare analogs via:

- Docking Studies : Model interactions with enzymes (e.g., kinases) using software like AutoDock Vina.

- SAR Analysis : Synthesize derivatives with modified morpholino rings (e.g., piperazine) to assess potency shifts .

Contradictions : Some studies report reduced activity due to steric hindrance from the morpholino ring; mitigate via structural tuning (e.g., smaller heterocycles) .

Q. How can researchers resolve discrepancies in reported biological activities across studies?

Methodological Answer:

- Standardized Assays : Use validated protocols (e.g., NIH’s NCATS guidelines) for cytotoxicity or enzyme inhibition to minimize variability.

- Control Experiments : Include reference compounds (e.g., fluorouracil for anticancer assays) to calibrate activity thresholds .

- Meta-Analysis : Cross-reference datasets from PubChem or crystallographic databases (e.g., CCDC) to identify structural outliers or assay artifacts .

Q. What strategies improve yield in large-scale synthesis while maintaining purity?

Methodological Answer:

- Flow Chemistry : Continuous reactors enhance heat/mass transfer for exothermic steps (e.g., acylation), reducing decomposition .

- Workup Optimization : Use liquid-liquid extraction (LLE) with ethyl acetate/water to remove polar byproducts.

- Crystallization : Recrystallize from ethanol/water mixtures to isolate high-purity product (>99% by HPLC) .

Q. What are common side reactions during synthesis, and how can they be mitigated?

Methodological Answer:

- Ester Hydrolysis : The acetate group is prone to hydrolysis under basic conditions. Use milder bases (e.g., NaHCO3) and anhydrous solvents .

- Oxazole Formation : Competing cyclization may occur during morpholino coupling. Add TEMPO (radical scavenger) to suppress oxidation .

- Fluorine Displacement : Protect the difluorophenyl group with trimethylsilyl chloride (TMSCl) during substitution steps .

Q. How should researchers analyze the compound’s stability under varying storage conditions?

Methodological Answer:

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC.

- Light Sensitivity : UV/Vis spectroscopy tracks photodegradation; store in amber vials with desiccants .

- Oxidative Stability : Use O2-sensitive electrodes or ESR spectroscopy to detect radical formation in solution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.